4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid 4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 107164-57-8
VCID: VC0011780
InChI: InChI=1S/C9H12N2O3/c1-2-3-11-5-7(10-6-12)4-8(11)9(13)14/h4-6H,2-3H2,1H3,(H,10,12)(H,13,14)
SMILES: CCCN1C=C(C=C1C(=O)O)NC=O
Molecular Formula: C9H12N2O3
Molecular Weight: 196.206

4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid

CAS No.: 107164-57-8

Cat. No.: VC0011780

Molecular Formula: C9H12N2O3

Molecular Weight: 196.206

* For research use only. Not for human or veterinary use.

4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid - 107164-57-8

Specification

CAS No. 107164-57-8
Molecular Formula C9H12N2O3
Molecular Weight 196.206
IUPAC Name 4-formamido-1-propylpyrrole-2-carboxylic acid
Standard InChI InChI=1S/C9H12N2O3/c1-2-3-11-5-7(10-6-12)4-8(11)9(13)14/h4-6H,2-3H2,1H3,(H,10,12)(H,13,14)
Standard InChI Key CPOLFGOBBVQGOS-UHFFFAOYSA-N
SMILES CCCN1C=C(C=C1C(=O)O)NC=O

Introduction

Chemical Structure and Identification

Structural Characteristics

4-Formamido-1-propyl-1H-pyrrole-2-carboxylic acid belongs to the family of substituted pyrroles, heterocyclic aromatic compounds containing a five-membered ring with a nitrogen atom. The compound features three key functional groups:

  • A carboxylic acid (-COOH) group at position 2 of the pyrrole ring

  • A formamido (-NHCHO) group at position 4

  • A propyl chain (-CH₂CH₂CH₃) attached to the nitrogen atom at position 1

This structural arrangement can be compared to related compounds like 4-Formyl-1H-pyrrole-2-carboxylic acid (CAS: 7126-53-6), which has a similar backbone but with different substitutions . The propyl substitution at the nitrogen position differentiates it from compounds like 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid, which has a methyl group at this position instead .

Parameter4-Formyl-1H-pyrrole-2-carboxylic acid4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid4-Formamido-1-propyl-1H-pyrrole-2-carboxylic acid
CAS No.7126-53-645776-13-4Not available
Molecular FormulaC₆H₅NO₃C₆H₈N₂O₂C₉H₁₂N₂O₃
Molecular Weight139.11140.14196.20 (calculated)

For reference, related compounds have the following properties:

Table 2: Physical Properties Comparison

Property4-Formyl-1H-pyrrole-2-carboxylic acid4-Formamido-1-propyl-1H-pyrrole-2-carboxylic acid (estimated)
AppearanceSolidLikely a solid at room temperature
SolubilityLikely soluble in polar organic solventsPotentially more soluble in organic solvents than water due to propyl chain
AcidityAcidic (carboxylic acid functional group)Acidic (carboxylic acid functional group)

Synthesis Methods

StepReactionConditions
1N-propylation of pyrrole coreBase (e.g., KOH), propyl halide
2Introduction of carboxylic acid at position 2Oxidative conditions
3Formylation at position 4Vilsmeier-Haack reaction or similar
4Conversion of formyl to formamido groupReductive amination followed by formylation

For comparison, the synthesis of 4-formyl-1H-pyrrole-2-carboxylic acid is documented as proceeding through hydrolysis of its ethyl ester: "Refluxing 4-formyl-1H-pyrrole-2-carboxylic acid ethyl ester in 2 equivalents of potassium hydroxide in methanol:water followed by acidification to pH 3 at 0°C gave 4-formyl-1H-pyrrole-2-carboxylic acid as a solid" .

Reaction Considerations

The synthesis of functionalized pyrroles often requires careful control of reaction conditions to achieve selectivity and prevent side reactions. For N-alkylation with a propyl group, common challenges include:

  • Controlling selectivity for N-alkylation versus C-alkylation

  • Preventing over-alkylation

  • Maintaining the integrity of existing functional groups

The presence of a carboxylic acid group may necessitate protection/deprotection strategies during certain synthetic steps to prevent unwanted side reactions. Based on the synthesis methods for related compounds, basic conditions (such as potassium hydroxide in methanol/water) may be suitable for ester hydrolysis steps .

Applications and Biological Activity

Chemical Applications

Beyond pharmaceutical applications, this compound might find utility in:

  • Organic synthesis as a functionalized building block

  • Materials science, where pyrrole derivatives are used in conductive polymers

  • Coordination chemistry, as the carboxylic acid and formamido groups could serve as coordination sites for metal ions

The presence of the propyl chain adds hydrophobicity, which could be advantageous in applications requiring membrane permeability or interactions with lipophilic environments.

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